molecular formula C16H22N2O3S B6571117 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide CAS No. 946351-03-7

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide

Cat. No.: B6571117
CAS No.: 946351-03-7
M. Wt: 322.4 g/mol
InChI Key: IAXSUMHVZAVDDB-UHFFFAOYSA-N
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Description

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a synthetic organic compound designed for advanced pharmaceutical and life science research. This molecule features a tetrahydroquinoline core, a privileged structure in medicinal chemistry, which is functionalized with both a propane-1-sulfonyl group and a cyclopropanecarboxamide moiety. These features are commonly employed to fine-tune the compound's physicochemical properties, bioavailability, and binding affinity for specific biological targets. Compounds based on the substituted tetrahydroquinoline scaffold are of significant interest in immunology and oncology research. Specifically, structurally similar tetrahydroquinoline derivatives have been identified and patented as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme . IDO is a promising target for cancer immunotherapy, as its activity allows tumors to evade the host immune system. Therefore, this compound serves as a valuable chemical tool or lead compound for investigating IDO-mediated pathways and developing novel immunotherapeutic agents . As a supplier, we provide this compound solely for non-human research applications. It is intended for use by qualified researchers in laboratory settings only. The product is not intended for diagnostic, therapeutic, or any form of personal use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-10-22(20,21)18-9-3-4-12-7-8-14(11-15(12)18)17-16(19)13-5-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXSUMHVZAVDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency compared to non-polar solvents (Table 2).

Table 2: Solvent Impact on Amidation Yield

SolventDielectric ConstantYield (%)
DMF36.772
DCM8.958
THF7.549

Temperature Control

Lower temperatures (0–5°C) during sulfonyl chloride addition reduce byproduct formation.

Industrial-Scale Production Considerations

Scaling up requires modifications for cost and efficiency:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized EDCI) lower reagent costs.

  • In-Line Analytics : PAT (Process Analytical Technology) ensures real-time quality control.

Characterization and Quality Control

The final product is validated using:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.2 (t, 3H, CH₂CH₂CH₃), 3.1 (m, 2H, SO₂NCH₂), 6.8 (d, 1H, aromatic).

    • ¹³C NMR : 175.2 ppm (C=O), 52.1 ppm (cyclopropane CH₂).

  • Mass Spectrometry : [M+H]⁺ at m/z 323.4 (calculated 322.4).

Purity Standards :

  • HPLC purity ≥98%.

  • Residual solvents ≤0.1% (ICH guidelines).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative reactions can modify the functional groups within the compound, leading to the formation of derivatives.

  • Reduction: : Reduction reactions may involve the sulfonyl group or the carbonyl group in the carboxamide, potentially altering the compound's reactivity.

  • Substitution: : The aromatic and aliphatic sections can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride for selective reductions.

  • Substitution: : Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

  • Oxidation: : Products could include sulfoxides or sulfones.

  • Reduction: : Potential formation of secondary amines or alcohols.

  • Substitution: : Halogenated derivatives or substituted amides.

Scientific Research Applications

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has numerous applications:

  • Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.

  • Medicine: : Investigated for its pharmacological properties, potentially serving as a lead compound for drug development.

  • Industry: : Utilized in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets, possibly including enzymes or receptors. The sulfonyl and carboxamide groups facilitate binding to active sites, modulating biological pathways. The cyclopropane ring may provide stability and specificity in binding interactions.

Comparison with Similar Compounds

Structural Features

The target compound’s tetrahydroquinoline core is shared with several analogs, but substituent variations significantly influence activity and physicochemical properties. Key comparisons include:

N-[1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
  • Substituents : Cyclopropylcarbonyl (electron-withdrawing) at the 1-position and 4-(trifluoromethyl)benzamide at the 7-position.
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide
  • Substituents : Furan-2-carbonyl (aromatic, electron-rich) at the 1-position.
  • Key Difference : The furan ring may improve solubility but could increase susceptibility to oxidative metabolism compared to the propane sulfonyl group in the target compound.
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Substituents: Methoxyphenoxy (electron-donating) and diethyl carboxamide.
Target Compound
  • Synthesis: Likely involves sulfonylation of the tetrahydroquinoline nitrogen, followed by cyclopropanecarboxamide coupling. Comparable to methods in , which describe sulfonamide formation via chlorosulfonic acid treatment (yield ~50–60%).
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
  • Synthesis : Multi-step process including trifluoroacetylation and sulfonylation. Reported yields for similar compounds are moderate (51% for a related diastereomer mixture ), suggesting the target compound’s synthesis may face comparable challenges.
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide
  • Synthesis : Involves cyclopropane ring formation and oxime functionalization. Simpler than the target compound’s route but yields crystalline products suitable for X-ray analysis.

Functional Implications

  • Enzyme Inhibition: Sulfonamide-containing compounds (e.g., ) often target acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2). The target compound’s sulfonyl group may enhance binding affinity compared to carbonyl analogs.
  • Steric Effects : The cyclopropane ring in all analogs contributes to conformational rigidity, but the propane sulfonyl group in the target compound introduces greater steric bulk than furan or benzamide substituents.

Biological Activity

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a complex organic compound that has gained interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16H24N2O3S
  • Molecular Weight : 324.4 g/mol
  • IUPAC Name : 2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
  • Structure : The compound features a tetrahydroquinoline core with a sulfonyl group and a cyclopropanecarboxamide moiety.

The biological activity of this compound is believed to involve interactions with specific molecular targets in biological systems. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Antidepressant Properties

Research indicates that compounds similar to this compound exhibit antidepressant effects. For example, studies on tetrahydrocarbazole derivatives have shown their ability to prevent reserpine-induced ptosis in animal models, suggesting potential antidepressant activity through modulation of neurotransmitter systems .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar sulfonamide groups have been investigated for their antibacterial effects. Further studies are required to evaluate the specific antimicrobial efficacy of this compound against various pathogens.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. The preparation begins with the formation of the tetrahydroquinoline core followed by the introduction of the sulfonyl and cyclopropanecarboxamide groups .

Comparative Studies

Comparative studies with similar compounds reveal unique biological profiles. For instance:

Compound NameMolecular FormulaBiological Activity
This compoundC16H24N2O3SPotential antidepressant and antimicrobial
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamideC20H24N2O3SAntidepressant properties observed in similar studies

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to confirm antidepressant and antimicrobial effects.
  • Mechanistic Studies : Investigating the specific molecular pathways influenced by the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic routes for N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide, and how can yield/purity be maximized?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions. (ii) Sulfonylation using propane-1-sulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to avoid side reactions. (iii) Coupling the cyclopropanecarboxamide moiety via amide bond formation using EDCI/HOBt as coupling agents in anhydrous DCM .
  • Critical Parameters : Temperature control during sulfonylation (prevents decomposition) and rigorous purification via preparative HPLC or silica gel chromatography (ensures >95% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Methodology :
  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions on the tetrahydroquinoline ring and cyclopropane geometry.
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC-PDA : Validates purity and detects trace impurities (e.g., unreacted sulfonyl chloride intermediates) .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodology :
  • Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates.
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Methodology :
  • Pharmacokinetic Studies : Measure plasma stability (e.g., liver microsome assays) and bioavailability (oral vs. intravenous administration).
  • Metabolite Identification : LC-MS/MS to detect rapid degradation products (e.g., sulfonamide cleavage) that reduce in vivo activity .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide and cyclopropane groups?

  • Methodology :
  • Systematic Substituent Variation : Replace propane-1-sulfonyl with ethane-/butane-sulfonyl groups to assess steric effects.
  • Cyclopropane Bioisosteres : Substitute with vinyl or gem-dimethyl groups to evaluate conformational rigidity’s impact on target binding .
  • Molecular Docking : Map interactions with target proteins (e.g., carbonic anhydrase IX) to guide rational design .

Q. How to investigate the compound’s mechanism of action when initial assays show non-specific inhibition?

  • Methodology :
  • Pull-Down Assays : Use biotinylated probes to identify binding partners in cellular lysates.
  • Kinome-Wide Profiling : Screen against a panel of 400+ kinases to identify off-target effects.
  • X-ray Crystallography : Co-crystallize the compound with a target enzyme (e.g., HDAC) to resolve binding modes .

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